trans-2-Tbdmso-cyclopropan-1-amine
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Overview
Description
trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine: is a chemical compound that features a cyclopropylamine core with a tert-butyl-dimethyl-silanyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine typically involves the cyclopropanation of an appropriate amine precursor followed by the introduction of the tert-butyl-dimethyl-silanyloxy group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems. Its structural features could make it a candidate for studying enzyme interactions or cellular processes.
Medicine: In medicine, trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine could be explored for its potential therapeutic properties. Research may focus on its ability to interact with specific molecular targets or pathways relevant to disease treatment.
Industry: Industrial applications could include its use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes or enzyme activities. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog without the tert-butyl-dimethyl-silanyloxy group.
tert-Butyl-dimethyl-silanyloxy derivatives: Compounds with similar silanyloxy groups but different core structures.
Uniqueness: The uniqueness of trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine lies in its combination of a cyclopropylamine core with a tert-butyl-dimethyl-silanyloxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H21NOSi |
---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-7(8)10/h7-8H,6,10H2,1-5H3/t7-,8-/m1/s1 |
InChI Key |
RTUREHGXSKWBNS-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]1N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC1N |
Origin of Product |
United States |
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